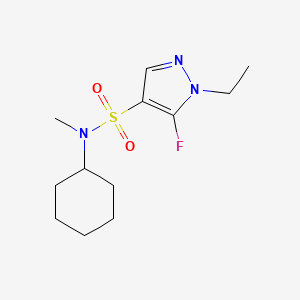
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 4-methyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately from 3-methyl-1H-pyrazole and then attached to the benzothiazole derivative through a coupling reaction.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N1-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the combination of the benzothiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Propriétés
Formule moléculaire |
C15H16N4OS |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H16N4OS/c1-10-4-3-5-12-14(10)17-15(21-12)16-13(20)7-9-19-8-6-11(2)18-19/h3-6,8H,7,9H2,1-2H3,(H,16,17,20) |
Clé InChI |
LBCIQJFNYVMEOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C=CC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azepan-1-yl(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10911601.png)
![methyl 5-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10911603.png)
![N-benzyl-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911605.png)
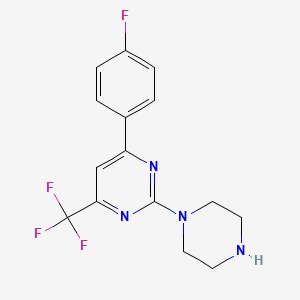
![ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B10911620.png)
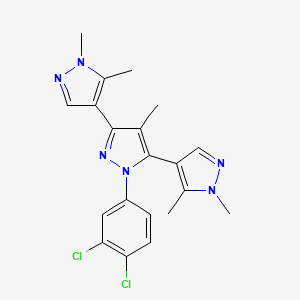
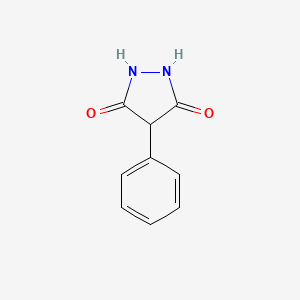
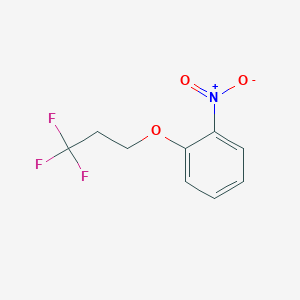
![(7Z)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10911631.png)
![N-(4-fluorobenzyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911638.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911651.png)
![2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10911660.png)

